molecular formula C10H10F3NO3 B1408444 Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate CAS No. 1227576-40-0

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Cat. No. B1408444
CAS RN: 1227576-40-0
M. Wt: 249.19 g/mol
InChI Key: NOHATOHBYOBHTD-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (EMTI) is an organofluorine compound that has been used in a variety of scientific research applications. It is a stable, non-toxic compound that is easily synthesized and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate and its derivatives play a significant role in chemical synthesis. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Organocatalysis

In the field of green chemistry, derivatives of isonicotinic acid, such as ethyl isonicotinate, are used as dual and biological organocatalysts. For example, a green and efficient method was reported for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a catalyst (Zolfigol et al., 2013).

Electronic and Optical Properties

Ethyl isonicotinate derivatives have been found to exhibit interesting electronic and optical properties. For example, coordination polymers formed with CuI and isonicotinic acid or its esters like ethyl isonicotinate show remarkable photoluminescence and electrical conductivity differences due to their supramolecular architecture, which affects the CuI double chains' distances and angles (Hassanein et al., 2015).

Pharmaceutical Synthesis

In pharmaceutical chemistry, ethyl isonicotinate is used as a precursor. For instance, the enzymatic synthesis of isoniazid, an important agent in tuberculosis treatment, was conducted using ethyl isonicotinate as a starting material with different immobilized lipases in non-aqueous medium (Yadav et al., 2005).

properties

IUPAC Name

ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-14-8(16-2)7(6)10(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHATOHBYOBHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196844
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227576-40-0
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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